4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
4-(2-(4-Chlorophenyl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine 1,1-dioxide derivative featuring a fused benzene-thiadiazine core. The compound is substituted at position 4 with a 2-(4-chlorophenyl)-2-oxoethyl group and at position 2 with a 2,5-dimethylphenyl moiety.
Benzothiadiazine 1,1-dioxides are pharmacologically significant, exhibiting anti-inflammatory, analgesic, and antimicrobial activities . The synthesis of such compounds typically involves cyclization reactions under basic conditions. For instance, analogous derivatives are synthesized via refluxing precursors like 2-[2-(aryl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide with sodium methoxide in methanol, followed by acidification to yield the final product .
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c1-15-7-8-16(2)20(13-15)26-23(28)25(14-21(27)17-9-11-18(24)12-10-17)19-5-3-4-6-22(19)31(26,29)30/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABKDHZHRKVANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , commonly referred to as compound A , belongs to the class of benzo-thiadiazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of the biological activity associated with compound A, supported by data tables and relevant case studies.
- Molecular Formula : C26H20ClN2O3S
- Molecular Weight : 429.9 g/mol
- InChIKey : BJNDSAKSGJZOMH-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have indicated that compound A exhibits significant antimicrobial properties. It was tested against various strains of bacteria and fungi, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida auris | 4 µg/mL |
These findings suggest that compound A could serve as a potential candidate for developing new antimicrobial agents, especially against drug-resistant pathogens .
Anticancer Activity
The anticancer potential of compound A was evaluated using various cancer cell lines, including Caco-2 (colorectal carcinoma) and A549 (lung carcinoma). The results demonstrated that compound A significantly decreased cell viability in these lines.
| Cell Line | Viability (%) at 50 µM |
|---|---|
| Caco-2 | 39.8% |
| A549 | 31.9% |
The compound's mechanism appears to involve inducing apoptosis and inhibiting cell proliferation, making it a promising candidate for further development in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the efficacy of compound A against multi-drug resistant E. coli. The researchers found that at a concentration of 16 µg/mL, the compound inhibited bacterial growth effectively. This highlights its potential as an alternative treatment option for infections caused by resistant strains .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, compound A was screened alongside other derivatives in a drug library. The results indicated that it exhibited one of the highest levels of cytotoxicity against Caco-2 cells compared to other tested compounds. This suggests that structural modifications to similar compounds could yield even more potent anticancer agents .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have reported that derivatives of thiadiazine compounds possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of tumor growth in vitro and in vivo models .
- Anticonvulsant Properties : Some derivatives have been evaluated for their anticonvulsant activity. In animal models, these compounds demonstrated protective effects against induced seizures, suggesting a potential role in treating epilepsy .
- Antimicrobial Effects : The compound has also been tested for antimicrobial properties against various bacterial strains. Results indicated moderate to strong activity, making it a candidate for further development as an antimicrobial agent .
Case Studies
Recent research has provided insights into specific applications:
- Anticancer Research : A study evaluated a series of thiadiazine derivatives for their ability to induce apoptosis in cancer cells. The results showed that certain modifications enhanced their efficacy significantly compared to standard chemotherapeutics .
- Anticonvulsant Evaluation : In a controlled study using animal models, a derivative of the compound was tested for seizure protection. The results indicated that at optimal doses, it provided significant protection against convulsions induced by pentylenetetrazol .
- Antimicrobial Testing : A comparative study assessed the antimicrobial activity of this compound against several pathogens. It was found to be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
Comparison with Similar Compounds
Bromo Analogue: (2-Chlorophenyl)(4-Hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone
- Core Structure : Benzothiazine 1,1-dioxide fused with a benzene ring.
- Substituents : 4-hydroxy and 2-chlorophenyl groups.
- Synthesis: Sodium methoxide-mediated cyclization in methanol .
- Biological Activity : Anti-inflammatory and analgesic properties .
- Physicochemical Properties : The thiazine ring adopts a half-chair conformation, with intramolecular O–H⋯O and intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice .
Comparison: The target compound replaces the hydroxy and 2-chlorophenyl groups with a 2,5-dimethylphenyl and 4-chlorophenyl-2-oxoethyl chain.
ZINC2692844: 4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one
- Core Structure: Benzothiadiazinone 1,1-dioxide.
- Substituents : 4-chlorobenzyl and 4-methoxyphenyl groups.
- Synthesis: Not detailed in evidence, but likely involves similar cyclization steps.
Comparison : The methoxy group in ZINC2692844 may reduce metabolic stability compared to the target’s 2,5-dimethylphenyl group, which is less prone to oxidative demethylation.
Thiadiazole Derivatives: 4-Phenyl-5-aryloxy-1,2,3-thiadiazoles
- Core Structure : Five-membered 1,2,3-thiadiazole ring.
- Substituents : Varied aryloxy or arylthio groups at positions 4 and 5.
- Synthesis : Prepared from benzotriazole precursors using NaH/DMF .
- Biological Activity: Not specified, but thiadiazoles are known for antimicrobial and anticancer properties.
Comparison : The smaller thiadiazole ring lacks the extended conjugation of benzothiadiazines, likely reducing π-π stacking interactions with biological targets.
Thiazinane Derivatives: 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide
- Core Structure : Six-membered thiazinane 1,1-dioxide (saturated ring).
- Substituents: 4-bromo-3,5-dimethylphenoxy group.
- Synthesis : Ring-opening/closing reactions with DMAc/NaH .
- Biological Activity : Undisclosed, but saturated rings may confer conformational flexibility.
Comparison: The aromatic benzothiadiazine core in the target compound enables stronger van der Waals interactions compared to the non-aromatic thiazinane.
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide
- Core Structure : Five-membered 1,2,5-thiadiazol-3-one 1,1-dioxide.
- Substituents : Benzoyl and phenyl groups.
- Synthesis: Not detailed, but likely involves electrophilic substitution .
- Biological Activity : Unreported, but the electron-withdrawing benzoyl group may modulate reactivity.
Comparative Data Table
Key Findings
Substituent Effects :
- Chlorophenyl Groups : Common in active benzothiadiazines (e.g., and ), enhancing target binding via hydrophobic interactions.
- Methoxy vs. Methyl : Methoxy groups (ZINC2692844) increase polarity but may reduce metabolic stability compared to methyl groups in the target compound.
- Oxoethyl Chain : Unique to the target compound, this moiety may act as a hydrogen-bond acceptor, improving solubility and binding specificity.
Synthetic Routes: Sodium methoxide in methanol is a shared method for benzothiadiazines , whereas thiazinanes require harsher conditions like DMAc/NaH .
Biological Implications :
- Benzothiadiazines exhibit superior anti-inflammatory activity compared to thiadiazoles or thiazinanes, likely due to their planar aromatic core enabling stronger target interactions .
Preparation Methods
Formation of the Benzothiadiazine Skeleton
The benzothiadiazine 1,1-dioxide core is synthesized via cyclization of 2-aminobenzenesulfonamide derivatives. Key steps include:
- Nitro Reduction : 2-Nitrobenzenesulfonamide derivatives (e.g., N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide) are reduced using hydrazine monohydrate and ferric chloride to yield 2-aminobenzenesulfonamides.
- Cyclization : The resulting amine reacts with trimethyl orthoacetate in dichloromethane to form 3-methyl-2H-benzo[e]thiadiazine 1,1-dioxide.
Example Reaction:
$$
\text{N-(2,6-Dimethylphenyl)-2-nitrobenzenesulfonamide} \xrightarrow{\text{Hydrazine, FeCl}_3} \text{2-Amino-N-(2,6-dimethylphenyl)benzenesulfonamide} \xrightarrow{\text{Trimethyl orthoacetate}} \text{3-Methyl-2H-benzo[e]thiadiazine 1,1-dioxide}
$$
Functionalization at Position 2: Introduction of 2,5-Dimethylphenyl Group
Bromination and Nucleophilic Substitution
- Bromination : The 3-methyl group is brominated using N-bromosuccinimide (NBS) in acetic acid to yield 3-bromomethyl derivatives.
- Nucleophilic Substitution : The bromide undergoes substitution with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, followed by Suzuki coupling with 2,5-dimethylphenylboronic acid to introduce the aryl group.
Key Conditions :
- Suzuki coupling uses Pd(PPh$$3$$)$$4$$ catalyst in dioxane/water.
- Yields range from 34–91% depending on the boronic acid.
Functionalization at Position 4: Introduction of 4-Chlorophenyl-2-Oxoethyl Group
Acylation and Ketone Formation
- Acylation : The amine at position 4 reacts with bromoacetyl bromide to form a bromoethyl intermediate.
- Nucleophilic Aromatic Substitution : The bromide is displaced by 4-chlorophenol in the presence of a base (e.g., K$$2$$CO$$3$$) to yield the 4-chlorophenyl-2-oxoethyl group.
Optimization Note :
Final Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data (If Available)
- Space Group : Orthorhombic $$P21212_1$$ (similar to related thiadiazines).
- Hydrogen Bonding : Intermolecular N–H⋯O and C–H⋯S interactions stabilize the lattice.
Comparative Analysis of Synthetic Routes
Challenges and Optimizations
- Regioselectivity : Bromination at the 3-methyl position requires precise NBS stoichiometry to avoid di-bromination.
- Coupling Efficiency : Use of Pd catalysts with bulky ligands (e.g., XPhos) improves Suzuki coupling yields.
- Purification : Silica gel chromatography (EtOAc/hexane) effectively isolates intermediates.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4-chlorobenzoyl chloride and substituted isothiazole derivatives under controlled anhydrous conditions. Key parameters include temperature (40–60°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reactants. Optimization may involve factorial design experiments to assess the impact of catalysts (e.g., triethylamine) and reaction time on yield .
Q. What analytical techniques are recommended for structural elucidation and purity assessment?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC-UV/IR for purity analysis (≥95% threshold).
- X-ray crystallography for absolute configuration determination in crystalline forms .
Q. How can researchers evaluate the compound's stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Thermal stress (40–80°C for 4–12 weeks).
- Humidity (75% RH in desiccators).
- Light exposure (ICH Q1B photostability guidelines).
Monitor degradation via HPLC and LC-MS to identify breakdown products and establish shelf-life recommendations .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Implement a split-plot factorial design to isolate variables:
- Main plots : Biological models (e.g., cell lines vs. in vivo systems).
- Subplots : Dosage regimes and solvent vehicles (DMSO vs. saline).
- Sub-subplots : Replicates over time to account for batch variability.
Statistical tools like ANOVA with post-hoc Tukey tests can resolve discrepancies by identifying confounding factors (e.g., solvent cytotoxicity) .
Q. What strategies are effective for studying the compound's environmental fate and ecological risks?
- Methodological Answer : Follow the INCHEMBIOL framework to assess:
- Partitioning : Log Kow (octanol-water) and soil adsorption coefficients (Kd).
- Biotic/abiotic degradation : Hydrolysis half-life (pH 5–9), photolysis rates, and microbial metabolism in OECD 301B tests.
- Trophic transfer : Bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS tissue analysis .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Synthetic modifications : Introduce substituents at the 4-chlorophenyl or 2,5-dimethylphenyl groups (e.g., halogenation, methylation).
- In silico modeling : Use DFT calculations (Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity.
- Pharmacophore mapping : Compare binding affinities across protein targets (e.g., kinase assays) to identify critical functional groups .
Q. What methodological frameworks are suitable for linking the compound's mechanism of action to theoretical models (e.g., enzyme inhibition)?
- Methodological Answer : Apply the quadripolar model:
- Theoretical pole : Align with existing enzyme kinetics models (e.g., Michaelis-Menten).
- Epistemological pole : Validate hypotheses via knock-out assays (CRISPR/Cas9) in target enzymes.
- Technical pole : Use stopped-flow spectroscopy to measure real-time binding kinetics.
- Morphological pole : Correlate structural data (X-ray) with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
